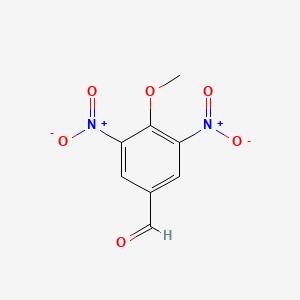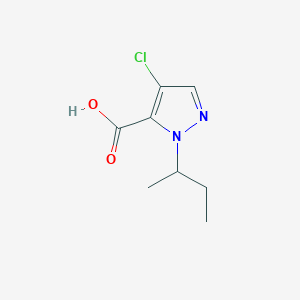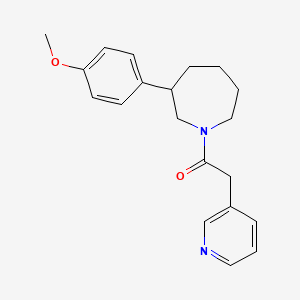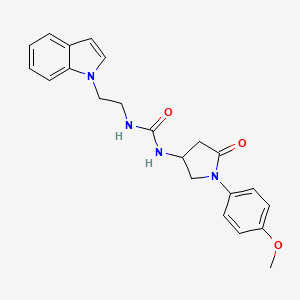
3,5-Dinitro-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6N2O6 and its molecular weight is 226.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques: The synthesis of 3,5-Dinitro-4-methoxybenzaldehyde involves conventional nitration methodology, starting from 4-methoxy-3-nitrobenzaldehyde. A study corrected previous assumptions about its synthesis through tele nucleophilic aromatic substitution, demonstrating the complexity and precision required in its production (Monk et al., 2003).
Chemical Properties and Interactions
- Equilibrium Studies: This compound demonstrates interesting behaviors in solutions, like forming hemiacetals in methanol and Meisenheimer complexes in the presence of methoxide ions, indicating its reactivity and potential for various chemical interactions (Crampton et al., 1974).
- Electron Economy in Synthesis: this compound can be involved in electrosynthesis processes, pairing two reactions to create valuable chemicals with no waste, showcasing its utility in efficient and sustainable chemical production (Sherbo et al., 2018).
Applications in Sensing and Detection
- Chemosensors: Derivatives of this compound have been used in creating chemosensors, particularly for detecting Fe(III) ions. This highlights its role in developing sensitive and selective detection tools for specific ions (Sharma et al., 2015).
- pH Sensor Applications: The compound's derivatives have also been employed in creating pH sensors, demonstrating a color change from yellow to green-blue upon deprotonation. This application underscores its potential in developing visually responsive sensors (Ioniță, 2008).
Advanced Material Synthesis
- Indigo Dye Synthesis: It serves as a precursor in synthesizing green and highly soluble indigo dyes. These dyes exhibit unusual solubility and color properties, potentially useful for technical and analytical applications (Voss et al., 2003).
特性
IUPAC Name |
4-methoxy-3,5-dinitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSJJHARHAYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)


![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)







![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)
